molecular formula C16H21N3O B1415032 [2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol CAS No. 1038979-02-0

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol

Cat. No. B1415032
M. Wt: 271.36 g/mol
InChI Key: YMTPCEDQQBSKGJ-UHFFFAOYSA-N
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Description

“[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol” is a chemical compound with the CAS Number: 1038979-02-0 . It has a molecular weight of 271.36 . The IUPAC name for this compound is [2-(4-methyl-1,4-diazepan-1-yl)-3-quinolinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Methanol in Fixative Solutions

Methanol is utilized in fixation solutions like Methacarn, where it substitutes ethanol in Carnoy's fluid to prevent tissue shrinkage and preserve the helical proteins in myofibrils and collagen during microscopy studies. This application underlines methanol's utility in histological and cytological preparations (Puchtler et al., 1970).

Methanol as a Fuel and Energy Source

Methanol serves as a clean-burning fuel with versatile applications, including its use in internal combustion engines and as a peaking fuel in power stations. Its role in energy recovery systems highlights methanol's potential in sustainable energy technologies (Cybulski, 1994).

Methanol in Chemical Synthesis

The compound's relevance extends to synthetic chemistry, where it is involved in the synthesis of various heterocyclic compounds, including quinolines and benzodiazepines. This underscores methanol's utility as a reagent or solvent in producing pharmacologically active molecules (Ibrahim, 2011).

Methanol for Hydrogen Production

Methanol also plays a pivotal role in hydrogen production through steam reforming, partial oxidation, and autothermal reforming. This application is critical for developing hydrogen economies, indicating methanol's importance in future energy systems (García et al., 2021).

Methanol in Environmental and Analytical Chemistry

Methanol is utilized as a marker for studying environmental processes, such as the degradation of insulating materials in power transformers, demonstrating its application in monitoring and diagnostic methodologies in environmental science (Jalbert et al., 2019).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found at the provided link . It’s important to refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

[2-(4-methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-18-7-4-8-19(10-9-18)16-14(12-20)11-13-5-2-3-6-15(13)17-16/h2-3,5-6,11,20H,4,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPCEDQQBSKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methyl-1,4-diazepan-1-yl)quinolin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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